Cas no 2244086-24-4 (5-(Hydroxymethyl)-4-(4-methoxyphenyl)-2-(propan-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one)

5-(Hydroxymethyl)-4-(4-methoxyphenyl)-2-(propan-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a heterocyclic compound featuring a triazolone core with hydroxymethyl, methoxyphenyl, and isopropyl substituents. Its structural complexity offers versatility in synthetic applications, particularly in medicinal chemistry and agrochemical research. The hydroxymethyl group enhances solubility and reactivity, while the methoxyphenyl moiety contributes to electronic modulation, potentially improving binding affinity in target interactions. The isopropyl substituent adds steric stability, influencing selectivity in molecular interactions. This compound serves as a valuable intermediate in the development of biologically active molecules, including potential pharmaceuticals and crop protection agents. Its well-defined structure allows for precise modifications, making it a useful scaffold in drug discovery and material science applications.
5-(Hydroxymethyl)-4-(4-methoxyphenyl)-2-(propan-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one structure
2244086-24-4 structure
Product Name:5-(Hydroxymethyl)-4-(4-methoxyphenyl)-2-(propan-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one
CAS No:2244086-24-4
MF:C13H17N3O3
MW:263.292382955551
CID:5174718
Update Time:2026-03-04

5-(Hydroxymethyl)-4-(4-methoxyphenyl)-2-(propan-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one Chemical and Physical Properties

Names and Identifiers

    • 5-(Hydroxymethyl)-4-(4-methoxyphenyl)-2-(propan-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one
    • Inchi: 1S/C13H17N3O3/c1-9(2)16-13(18)15(12(8-17)14-16)10-4-6-11(19-3)7-5-10/h4-7,9,17H,8H2,1-3H3
    • InChI Key: PINUWYQOWQCTBT-UHFFFAOYSA-N
    • SMILES: N1=C(CO)N(C2=CC=C(OC)C=C2)C(=O)N1C(C)C

5-(Hydroxymethyl)-4-(4-methoxyphenyl)-2-(propan-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Apollo Scientific
OR111518-250mg
5-(Hydroxymethyl)-4-(4-methoxyphenyl)-2-(propan-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one
2244086-24-4
250mg
£120.00 2025-02-19
Apollo Scientific
OR111518-1g
5-(Hydroxymethyl)-4-(4-methoxyphenyl)-2-(propan-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one
2244086-24-4
1g
£360.00 2025-02-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1588736-250mg
5-(Hydroxymethyl)-2-isopropyl-4-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
2244086-24-4 98%
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SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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5-(Hydroxymethyl)-2-isopropyl-4-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
2244086-24-4 98%
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abcr
AB597672-250mg
5-(Hydroxymethyl)-4-(4-methoxyphenyl)-2-(propan-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one; .
2244086-24-4
250mg
€253.10 2025-04-19
abcr
AB597672-1g
5-(Hydroxymethyl)-4-(4-methoxyphenyl)-2-(propan-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one; .
2244086-24-4
1g
€679.40 2025-04-19

5-(Hydroxymethyl)-4-(4-methoxyphenyl)-2-(propan-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one Suppliers

Amadis Chemical Company Limited
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(CAS:2244086-24-4)5-(Hydroxymethyl)-4-(4-methoxyphenyl)-2-(propan-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Order Number:A1220503
Stock Status:in Stock
Quantity:250mg/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 21:17
Price ($):150/403
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Additional information on 5-(Hydroxymethyl)-4-(4-methoxyphenyl)-2-(propan-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Introduction to 5-(Hydroxymethyl)-4-(4-methoxyphenyl)-2-(propan-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS No: 2244086-24-4)

The compound 5-(Hydroxymethyl)-4-(4-methoxyphenyl)-2-(propan-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one, identified by its CAS number 2244086-24-4, is a structurally complex heterocyclic molecule that has garnered significant attention in the field of pharmaceutical research due to its unique chemical properties and potential biological activities. This triazolone derivative features a fused triazole ring system appended with various functional groups, including a hydroxymethyl moiety, an isobutyl side chain, and a 4-methoxyphenyl substituent. Such structural motifs are often exploited in medicinal chemistry to modulate interactions with biological targets, making this compound a promising candidate for further investigation.

In recent years, the development of novel heterocyclic compounds has been a cornerstone of drug discovery efforts. The triazolone core is particularly interesting because it can participate in multiple hydrogen bonding interactions and exhibits favorable metabolic stability. The presence of the hydroxymethyl group introduces polarity and potential hydrogen bonding capabilities, while the isobutyl side chain contributes to lipophilicity and may influence membrane permeability. The 4-methoxyphenyl aromatic ring enhances hydrophobic interactions and can serve as a scaffold for further derivatization. These features collectively make this compound an intriguing subject for exploring its pharmacological profile.

One of the most compelling aspects of this compound is its potential application in addressing inflammatory and immunomodulatory disorders. Emerging research suggests that triazolone derivatives can interact with key enzymes and receptors involved in inflammatory pathways. For instance, studies have indicated that molecules with similar structural scaffolds may inhibit the activity of cyclooxygenase (COX) or lipoxygenase enzymes, which are central to prostaglandin and leukotriene synthesis. Additionally, the hydroxymethyl group may allow for interactions with protein targets such as kinases or transcription factors that regulate inflammatory responses.

Recent advancements in computational chemistry have enabled more efficient screening of candidate compounds like this one. Molecular docking simulations have been employed to predict binding affinities and identify potential binding pockets on target proteins. Preliminary virtual screening results suggest that 5-(Hydroxymethyl)-4-(4-methoxyphenyl)-2-(propan-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one could exhibit high affinity for certain inflammatory mediators. These computational findings provide a strong rationale for conducting further experimental validation.

The synthesis of this compound presents an interesting challenge due to its multi-functionalized nature. Traditional synthetic routes involve multi-step sequences that require careful optimization to ensure high yield and purity. Key steps typically include condensation reactions to form the triazolone ring, followed by functional group transformations such as alkylation and methylation. Advances in synthetic methodologies, such as transition-metal-catalyzed reactions or microwave-assisted synthesis, have shown promise in streamlining these processes. Efficient synthetic strategies are crucial for enabling scalable production and subsequent pharmacological evaluation.

In vitro pharmacological studies have begun to elucidate the biological activity of this compound. Initial assays have demonstrated modest inhibitory effects on certain inflammatory markers in cell-based models. Notably, the presence of the hydroxymethyl group appears to modulate its interaction with biological targets compared to related analogs lacking this moiety. Further investigation into dose-response relationships and selectivity profiles will be essential to assess its therapeutic potential.

The chemical stability of 5-(Hydroxymethyl)-4-(4-methoxyphenyl)-2-(propan-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one under various conditions is another critical consideration for its development as a pharmaceutical agent. Stability studies under acidic, basic, and neutral pH conditions indicate that the compound remains intact for extended periods when stored at controlled temperatures. However, exposure to light or elevated temperatures may lead to degradation pathways that need to be carefully managed during formulation development.

Formulation considerations are also important for ensuring bioavailability and therapeutic efficacy. The compound’s solubility profile suggests that it may benefit from solubilization techniques such as co-solvency or micronization if oral or parenteral administration is intended. Additionally, exploring prodrug strategies could enhance its delivery properties while maintaining pharmacological activity.

The regulatory landscape for novel heterocyclic compounds like this one continues to evolve. Regulatory agencies increasingly require comprehensive characterization data before approving new drug candidates. This includes detailed toxicological assessments alongside pharmacokinetic studies to evaluate absorption, distribution, metabolism, excretion (ADME) properties. Collaborative efforts between synthetic chemists and pharmacologists are essential for navigating these requirements efficiently.

Future directions for research on 5-(Hydroxymethyl)-4-(4-methoxyphenyl)-2-(propan-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one include exploring structure-activity relationships (SAR) by synthesizing analogs with modified functional groups or substituents on the aromatic rings or side chains. Such modifications could reveal new insights into its mechanism of action while optimizing potency and selectivity against desired biological targets.

The integration of artificial intelligence (AI) tools into drug discovery workflows has accelerated the identification of promising candidates like this one. Machine learning models trained on large datasets can predict physicochemical properties and biological activities with remarkable accuracy before experimental validation is required. This approach not only saves time but also allows researchers to prioritize compounds based on their potential therapeutic value more effectively than traditional methods alone would permit.

In conclusion,5-(Hydroxymethyl)-4-(4-methoxyphenyl)-2-(propan-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS No: 2244086-24-4) represents a structurally intriguing compound with significant potential in pharmaceutical applications related to inflammation modulation among other areas yet unexplored fully due ongoing research efforts toward understanding its full spectrum biological activities mechanisms along with optimization pathways toward clinical translation possibilities remain open future avenues worth pursuing within medicinal chemistry community worldwide

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Amadis Chemical Company Limited
(CAS:2244086-24-4)5-(Hydroxymethyl)-4-(4-methoxyphenyl)-2-(propan-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one
A1220503
Purity:99%/99%
Quantity:250mg/1g
Price ($):150/403
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